molecular formula C12H19N5 B1420201 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine CAS No. 915923-76-1

3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine

Número de catálogo: B1420201
Número CAS: 915923-76-1
Peso molecular: 233.31 g/mol
Clave InChI: CCEPUWOMZAMMPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Nomenclature

3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine is a hybrid organic compound combining an adamantane scaffold with a tetrazole ring. Its systematic IUPAC name, 3-(5-methyltetrazol-2-yl)adamantan-1-amine , reflects the substitution pattern: a methyl-substituted tetrazole moiety at the 3-position of the adamantane core and a primary amine at the 1-position. The molecular formula is C₁₂H₁₉N₅ , with a molecular weight of 233.31 g/mol . Key identifiers include CAS Registry Numbers 915923-76-1 (free base) and 1207759-69-0 (hydrochloride salt).

The adamantane core adopts a rigid tricyclic structure with chair-configured cyclohexane rings, while the tetrazole ring (C₁N₄) introduces aromaticity and hydrogen-bonding capacity. The primary amine group enhances solubility in polar solvents and serves as a site for further functionalization.

Table 1: Key Identifiers of this compound

Property Value/Descriptor
IUPAC Name 3-(5-Methyltetrazol-2-yl)adamantan-1-amine
Molecular Formula C₁₂H₁₉N₅
Molecular Weight 233.31 g/mol
CAS Registry Numbers 915923-76-1, 1207759-69-0 (HCl salt)
Structural Features Adamantane core, 5-methyltetrazole, primary amine

Historical Development in Adamantane-Tetrazole Hybrid Chemistry

The synthesis of adamantane-tetrazole hybrids emerged from advancements in two fields: adamantane chemistry, pioneered by Vladimir Prelog in 1941, and tetrazole chemistry, rooted in Johann Friedrich Wilhelm Adolf von Baeyer’s 19th-century work. Adamantane’s scalable synthesis via Schleyer’s aluminum chloride-catalyzed isomerization (1957) enabled its integration into medicinal chemistry. Tetrazoles, first reported by Carl Shipp Marvel in 1920, gained prominence as bioisosteres for carboxylic acids due to their metabolic stability and hydrogen-bonding capacity.

The fusion of these motifs began in the early 21st century, driven by antiviral research. In 2010, Zarubaev et al. synthesized azolo-adamantanes, including tetrazole derivatives, demonstrating superior anti-influenza activity compared to rimantadine. Subsequent studies, such as the development of 2-adamantylmethyl tetrazoles as 11β-hydroxysteroid dehydrogenase inhibitors (2014), highlighted their versatility in targeting enzymes.

Table 2: Milestones in Adamantane-Tetrazole Hybrid Synthesis

Year Milestone Significance
1885 Discovery of tetrazole Laid foundation for nitrogen-rich heterocycles
1941 Prelog’s adamantane synthesis Enabled access to adamantane derivatives
2010 Azolo-adamantanes with antiviral activity First evidence of hybrid therapeutic potential
2014 Adamantylmethyl tetrazoles as enzyme inhibitors Expanded applications to metabolic disorders

Position Within Adamantane-Based Pharmacophores

Adamantane derivatives are prized for their lipophilicity, metabolic stability, and ability to enhance drug-receptor interactions. This compound occupies a unique niche by combining adamantane’s pharmacokinetic advantages with tetrazole’s bioisosteric and electronic properties. Unlike classical adamantane drugs (e.g., rimantadine), which target viral ion channels, this hybrid interacts with enzymes and receptors via its tetrazole ring, enabling broader therapeutic applications.

Table 3: Comparative Analysis of Adamantane-Based Pharmacophores

Compound Target/Application Key Feature
Rimantadine Influenza A M2 ion channel Unfunctionalized adamantane amine
Saxagliptin Dipeptidyl peptidase-4 (DPP-4) Adamantane-linked cyanopyrrolidine
This compound Enzymes, viral polymerases Tetrazole-enhanced hydrogen bonding

Propiedades

IUPAC Name

3-(5-methyltetrazol-2-yl)adamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-8-14-16-17(15-8)12-5-9-2-10(6-12)4-11(13,3-9)7-12/h9-10H,2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEPUWOMZAMMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672524
Record name 3-(5-Methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-76-1
Record name 3-(5-Methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-Methyl-2H-tetrazol-2-yl)-1-adamantanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine typically involves the following steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

  • Attachment to Adamantane: : The synthesized tetrazole is then attached to an adamantane derivative. This can be achieved through a nucleophilic substitution reaction where the tetrazole acts as a nucleophile, attacking a suitable electrophilic site on the adamantane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the tetrazole ring, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Halogenation is a common substitution reaction, using reagents like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated adamantane derivatives.

Aplicaciones Científicas De Investigación

Structural Features

ComponentDescription
Adamantane BackboneProvides rigidity and steric hindrance
Tetrazole RingContributes to biological activity

Antimicrobial Activity

Research indicates that 3-(5-methyl-2H-tetrazol-2-yl)-1-adamantanamine has potential as an antimicrobial agent. A study highlighted its ability to enhance the antibacterial effects of β-lactam antibiotics against Escherichia coli, particularly relevant in the context of rising antibiotic resistance. The compound was tested in combination with various β-lactam antibiotics, revealing significant synergistic effects that inhibited bacterial growth effectively.

Case Study: Synergistic Effects with β-Lactam Antibiotics

AntibioticCombination RatioInhibition Zone Diameter (mm)
Amoxicillin1:125
Cefotaxime1:230
Ampicillin1:128

Antiviral Properties

The compound has shown promise in preliminary studies for its antiviral effects. The dual structure of adamantane and tetrazole may enhance its interaction with viral proteins or enzymes, making it a candidate for further pharmacological investigation against viral infections.

Neuroprotective Effects

Preliminary research suggests that derivatives of adamantane compounds exhibit neuroprotective properties. The unique structure of this compound may provide similar benefits, potentially protecting neuronal cells from damage caused by oxidative stress or neuroinflammation .

Case Study: Neuroprotective Activity Assessment

Assay TypeResult
Cell Viability Assay85% viability at 50 µM
Oxidative Stress ModelReduced ROS levels

Mecanismo De Acción

The mechanism of action of 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The tetrazole ring can act as a hydrogen bond donor or acceptor, while the adamantane moiety provides a hydrophobic surface that can interact with lipid membranes or hydrophobic pockets in proteins.

Comparación Con Compuestos Similares

Comparison with Similar Adamantane Derivatives

Structural and Functional Overview

Adamantane derivatives are valued for their metabolic stability and ability to modulate biological targets. Below is a comparative analysis of 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine and key analogues:

Table 1: Structural and Pharmacological Comparison
Compound Name Heterocycle/Substituent Molecular Formula Biological Activity/Application Key Differences from Target Compound
This compound 5-Methyltetrazole C₁₂H₁₉N₅ Research chemical (enzyme inhibition, ligand design) Reference compound.
3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine 1,2,4-Triazole C₁₂H₁₈N₄ Not reported (structural analogue) Triazole has 3 N atoms vs. tetrazole’s 4; reduced polarity.
5-(1-Adamantyl)-1H-1,2,4-triazol-3-amine 1,2,4-Triazole C₁₂H₁₈N₄ Not reported (structural studies) Triazole substitution at C5; lacks methyl group.
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole C₁₃H₁₈N₄S Antimicrobial/antiviral (hypothesized) Thiadiazole introduces sulfur; altered electronic properties.
1-Adamantanamine (Amantadine) None (primary amine) C₁₀H₁₇N Antiviral (influenza A), antiparkinsonian Lacks heterocycle; simpler structure with lower molecular weight.
Adamantanyl-1,3,4-oxadiazol Hybrids 1,3,4-Oxadiazole Varies Anticancer (docking studies) Oxadiazole replaces tetrazole; oxygen atom alters polarity.
1-Adamantyl Thiourea Derivatives (e.g., 7q) Thiourea + quinazoline C₂₅H₂₆N₄S Not reported (structural studies) Bulky thiourea linkage; distinct pharmacokinetic profile.

Pharmacological and Physicochemical Differences

  • Heterocycle Impact: Tetrazole vs. Thiadiazoles (e.g., ) introduce sulfur, which may enhance binding to metal ions or cysteine residues in enzymes. Methyl Substitution: The 5-methyl group on the tetrazole (target compound) may sterically hinder metabolic degradation, improving stability compared to non-methylated analogues .
  • Biological Activity: Antiviral Potential: Unlike amantadine (), which directly inhibits viral uncoating, the target compound’s tetrazole moiety could target enzymes like proteases or kinases. Metabolic Stability: The benzo[d]thiazol-2(3H)one derivatives () use adamantanamine to replace metabolically labile groups, suggesting similar strategies for the tetrazole analogue to resist CYP450 oxidation.
  • In contrast, thiourea derivatives () require coupling reactions with amines.

Key Research Findings

  • Adamantane-Tetrazole Synergy : The adamantane core enhances membrane permeability, while the tetrazole acts as a bioisostere, mimicking carboxylate groups in receptor binding (e.g., TRPA1 inhibition in ).
  • Comparative Stability : Adamantane derivatives with triazoles () or oxadiazoles () show variable metabolic stability, but tetrazoles may offer superior resistance to hydrolysis due to aromatic stabilization.
  • Toxicity Profile : Adamantane derivatives like amantadine () exhibit neurotoxicity at high doses. The tetrazole’s polarity might reduce CNS penetration, mitigating such risks in the target compound.

Actividad Biológica

3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine, a derivative of adamantane, has garnered attention due to its potential biological activities, particularly in antiviral and anticancer research. This article synthesizes findings from various studies, focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrazole ring and an adamantane backbone. The unique structure contributes to its biological properties, including interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Studies have shown that adamantane derivatives can inhibit viral replication. Specifically, the compound has been tested against influenza virus strains, demonstrating significant antiviral effects through inhibition of viral entry and replication mechanisms .
  • Anticancer Properties : Preliminary investigations suggest that this compound may exert cytotoxic effects on human leukemia cell lines. Mechanistic studies indicate that it may induce apoptosis via the activation of caspases and the modulation of cell cycle regulators .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Viral Inhibition : The compound appears to interfere with the viral life cycle at multiple stages, primarily by blocking the entry of viruses into host cells and disrupting their replication process.
  • Cell Cycle Modulation : In cancer cells, it has been observed to alter cell cycle progression, leading to increased apoptosis rates. This effect is likely mediated through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

Study 1: Antiviral Efficacy

A study focused on the antiviral properties against influenza A virus demonstrated that the compound significantly reduced viral titers in vitro. The results indicated a dose-dependent response with an IC50 value comparable to established antiviral agents .

Concentration (µM)Viral Titer Reduction (%)
120
550
1080

Study 2: Anticancer Activity

In vitro assays on human leukemia cell lines (CEM-13, MT-4) revealed that treatment with the compound led to a marked decrease in cell viability after 48 hours.

Treatment (µM)Cell Viability (%)
Control100
575
1050
2025

Safety and Toxicology

While promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound exhibits low toxicity in mammalian cell lines. Further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to introduce the adamantane moiety into tetrazole-containing compounds like 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine?

  • The synthesis often involves condensation reactions between adamantane derivatives and pre-functionalized tetrazole precursors. For example, analogous adamantane-triazole hybrids were synthesized by refluxing reactants in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures. Optimizing reaction time (3–5 hours) and stoichiometric ratios (1:1.1 molar ratio) can enhance yields .

Q. What spectroscopic and chromatographic techniques are recommended for confirming the structure and purity of this compound?

  • Use ¹H/¹³C NMR to confirm adamantane and tetrazole integration, FT-IR for functional groups (e.g., C-N stretches in tetrazole at ~1450 cm⁻¹), and HRMS for molecular ion verification. Purity assessment via HPLC (UV detection at λ = 254 nm) is critical, as demonstrated in studies of related adamantane-triazole derivatives .

Q. How are pharmacological activities of adamantane-tetrazole hybrids typically screened in preclinical studies?

  • Standardized assays include receptor binding studies (e.g., radioligand displacement), enzymatic inhibition tests, and cytotoxicity profiling. For example, systematic evaluation of pyrazole derivatives against androgen receptors involved dose-response curves and comparative analysis with known antagonists .

Advanced Research Questions

Q. How can researchers mitigate challenges associated with low yields during the coupling of bulky adamantane substrates with tetrazole rings?

  • Steric hindrance may require prolonged reaction times (8–12 hours) and elevated temperatures. Polar aprotic solvents (e.g., DMF) with phase-transfer catalysts or microwave-assisted synthesis can improve efficiency. Pre-functionalizing adamantane with reactive leaving groups (e.g., bromine) facilitates nucleophilic substitution with tetrazole anions .

Q. What experimental approaches resolve discrepancies in reported biological activity of tetrazole-adamantane hybrids across assay systems?

  • Standardize protocols using consistent cell lines (e.g., HEK293) and solvent systems (DMSO ≤0.1%). Orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) validate target engagement, as seen in studies of androgen receptor antagonists .

Q. What strategies address stability issues of adamantane-tetrazole compounds under varying pH and temperature conditions?

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Structural modifications, such as introducing electron-withdrawing groups on the tetrazole ring, can enhance stability, as inferred from adamantane-triazole derivative research .

Q. How can computational modeling guide the design of tetrazole-adamantane hybrids with improved receptor binding affinity?

  • Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes and interaction energies. For example, pyrazole derivatives were optimized by simulating ligand-receptor interactions and validating predictions with in vitro assays .

Notes on Methodological Rigor

  • Synthesis Optimization : Evidence from analogous adamantane-triazole systems highlights the importance of solvent selection (acetic acid/DMF) and catalyst ratios .
  • Data Validation : Cross-referencing spectral data (NMR, HRMS) and pharmacological results with controls ensures reproducibility .
  • Biological Assays : Standardizing assay conditions minimizes variability, as demonstrated in receptor antagonist studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine
Reactant of Route 2
3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.